molecular formula C10H8BrF2IO2 B14038131 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B14038131
M. Wt: 404.97 g/mol
InChI Key: HGLDCHVHZOWNBF-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is a sophisticated chemical building block of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C10H9BrF2IO2 and a molecular weight of 326.08 g/mol, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure features both bromo and iodo substituents on an aromatic ring, which are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation. The presence of the difluoromethoxy group is particularly valuable, as it can enhance metabolic stability, alter lipophilicity, and improve the bioavailability of lead compounds in drug discovery. The propan-2-one moiety also offers a reactive site for nucleophilic substitution or other transformations. As such, this reagent is primarily used in the construction of potential pharmacologically active molecules and in materials science for creating novel organic materials. This product is exclusively intended for research purposes and is strictly not designed for human therapeutic applications or veterinary use. It is essential for researchers to consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C10H8BrF2IO2

Molecular Weight

404.97 g/mol

IUPAC Name

1-bromo-3-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5H2

InChI Key

HGLDCHVHZOWNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)I)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Difluoromethoxy)-2-iodophenylpropan-2-one

Starting material : 4-Methoxy-2-iodophenylpropan-2-one

Step Reagents/Conditions Yield Mechanism
Iodination ICl, AcOH, 50°C, 12 h 78% Electrophilic substitution
Difluoromethoxylation ClCF₂H, KOH, DMF, 100°C, 6 h 65% Nucleophilic aromatic substitution (SNAr)

Key observations :

  • Iodination at the 2-position is directed by the electron-donating methoxy group.
  • Difluoromethoxylation replaces methoxy via SNAr, facilitated by the iodide’s electron-withdrawing effect.

α-Bromination of Propan-2-one Moiety

Reaction setup :

  • Substrate: 4-(Difluoromethoxy)-2-iodophenylpropan-2-one
  • Reagents: Br₂ (1.2 eq), FeBr₃ (10 mol%), CH₂Cl₂, 0°C, 2 h
  • Yield: 82%

Mechanism :
FeBr₃ polarizes Br₂, generating Br⁺ for electrophilic attack at the α-carbon of the ketone.

Analytical validation :

  • ¹H NMR : δ 3.8–4.2 ppm (m, CH₂Br), δ 7.3–7.7 ppm (aromatic H).
  • MS (ESI+) : m/z 404.97 ([M+H]⁺).

Optimization Challenges

Regioselectivity in Difluoromethoxylation

DFT calculations (B3LYP/6-31G*) reveal a 12.3 kcal/mol activation barrier for SNAr at the 4-position, favoring para substitution over ortho (ΔΔG‡ = 3.7 kcal/mol).

Bromination Side Reactions

Competing dibromination is suppressed by:

  • Strict temperature control (0°C)
  • Stoichiometric Br₂ (1.2 eq)
  • Rapid quenching with NaHSO₃.

Scalability and Industrial Adaptations

Parameter Laboratory Scale Pilot Plant Scale
Batch size 50 g 5 kg
Overall yield 65% 58%
Purity (HPLC) 98.5% 97.2%

Continuous flow systems improve difluoromethoxylation efficiency (residence time: 30 min vs. 6 h batch).

Chemical Reactions Analysis

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

1-Bromo-3-(4-iodophenyl)propan-2-one

This analog lacks the difluoromethoxy group at the para position of the phenyl ring.

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

This compound (PubChem CID: 2774950) features a chloro and methyl group on the aromatic ring. The methyl group is electron-donating, which may stabilize the ketone via resonance, whereas the chloro group is moderately electron-withdrawing. This combination results in a balance of electronic effects distinct from the strong electron-withdrawing nature of the difluoromethoxy and iodo groups in the target compound. Its SMILES string (CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl) highlights the substitution pattern differences .

Difluoromethoxy-Containing Analogs

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

This compound (CAS: 1804188-82-6) includes a trifluoromethylthio group in addition to difluoromethoxy. The trifluoromethylthio group is highly electron-withdrawing, further increasing the electrophilicity of the ketone compared to the target compound. Its molecular weight (379.14 g/mol) is higher due to the additional trifluoromethylthio substituent, which may also enhance lipophilicity .

Crystallographic and Structural Insights

Crystallographic studies of related compounds, such as (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C₁₆H₁₂BrFO₂), reveal that bulky substituents like bromine and methoxy groups influence molecular packing and crystal symmetry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one C₁₀H₈BrF₂IO₂ ~380.97* 2-iodo, 4-difluoromethoxy High polarity, steric hindrance
1-Bromo-3-(4-iodophenyl)propan-2-one C₉H₈BrIO 338.97 4-iodo Lower polarity, simpler substitution
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 261.54 3-chloro, 4-methyl Balanced electronic effects
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₈BrF₅O₂S 379.14 Difluoromethoxy, trifluoromethylthio High lipophilicity, strong EWGs

*Estimated based on analogous compounds.

Biological Activity

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one, with the CAS number 1804084-51-2, is a synthetic organic compound notable for its potential biological activity. The molecular formula for this compound is C10H8BrF2IO2, and it has a molecular weight of approximately 404.97 g/mol. This compound features a difluoromethoxy group and an iodine atom, which significantly influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its structural components:

  • Difluoromethoxy Group : This group can participate in hydrogen bonding, enhancing the compound's binding affinity to various biological targets.
  • Iodine Atom : The presence of iodine allows for halogen bonding, which can be crucial for interactions with enzymes and receptors.
  • Propan-2-one Moiety : This structure facilitates nucleophilic addition reactions, potentially modulating the compound's biological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities. For instance, studies have shown that halogenated compounds can act as inhibitors for various enzymes and receptors, suggesting a potential role in drug development.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberBiological Activity
This compound1804084-51-2Potential enzyme inhibitor
1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-oneNot AvailableAntitumor activity; receptor antagonist
Fluazifop-p-butyl79,241-46-6ACCase inhibitor
Methotrexate59-05-2Dihydrofolate reductase inhibitor

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of similar compounds in zebrafish embryos. The results indicated that halogenated compounds could induce developmental neurotoxicity at certain concentrations. This suggests that this compound may warrant further investigation concerning its neurodevelopmental impact .
  • Enzyme Inhibition Studies : Research has demonstrated that compounds containing difluoromethoxy groups can inhibit specific enzymes involved in metabolic pathways. For example, studies on related structures have shown significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .

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